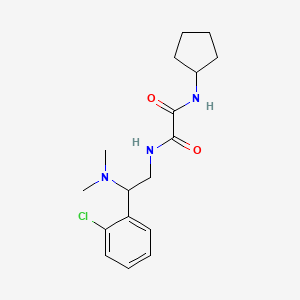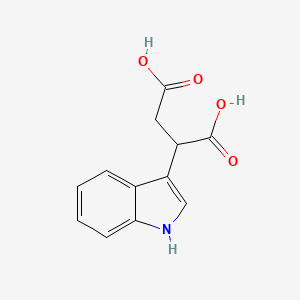
N-(2,5-dimethylphenyl)-4-ethylthiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethylphenyl)-4-ethylthiadiazole-5-carboxamide, also known as DM-1, is a synthetic compound that belongs to the class of thiadiazole derivatives. DM-1 has gained significant attention in the field of cancer research due to its potential as an anticancer agent.
Scientific Research Applications
Antitumor Activity
The antitumor activities of various imidazole derivatives, including bis(2-chloroethyl)amino derivatives and benzimidazole, have been extensively reviewed. These structures have shown promising results in the search for new antitumor drugs, with some compounds advancing to preclinical testing stages. The research emphasizes the synthesis of compounds with diverse biological properties, which can be relevant to the study of N-(2,5-dimethylphenyl)-4-ethylthiadiazole-5-carboxamide due to the structural similarities and potential for antitumor activity (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Pharmacological Properties of Oxadiazole
The pharmacological properties of 1,3,4-oxadiazole compounds have been explored, highlighting their role as bioisosteres of carboxylic acids, carboxamides, and esters. These compounds exhibit a wide range of pharmacological activities, including antiviral, analgesic, anti-inflammatory, and antitumor effects. This review suggests the potential for this compound to serve as a building block for developing new pharmacologically active molecules (Rana, K., Salahuddin, & Sahu, J., 2020).
AMPK-Independent Biological Effects
The systematic review of AICAr, a known AMPK activator, shows significant AMPK-independent effects on metabolism, hypoxia, and exercise, among others. This highlights the importance of considering both direct and indirect biological activities of chemical compounds in research, potentially applicable to this compound, in understanding its full range of biological effects (Visnjic, D., Lalić, H., Dembitz, V., Tomić, B., & Smoljo, T., 2021).
Antituberculosis Activity
Research into the antituberculosis activity of various compounds, including organotin(IV) complexes and isoniazid derivatives, provides a foundation for exploring new antituberculosis agents. The structure-activity relationships and mechanisms of action are key areas of study, which could be relevant for the development of this compound as a potential antituberculosis agent (Asif, M., 2014).
Biomass to Chemicals Conversion
The conversion of biomass to valuable chemicals, such as 5-hydroxymethylfurfural (HMF) and its derivatives, underscores the importance of sustainable chemical synthesis. This research area could be pertinent to the synthesis and application of this compound, especially in the context of green chemistry and the utilization of biomass as a feedstock (Chernyshev, V. M., Kravchenko, O. A., & Ananikov, V., 2017).
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-ethylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-4-10-12(18-16-15-10)13(17)14-11-7-8(2)5-6-9(11)3/h5-7H,4H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXXXZFFMUJUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2799096.png)
![2-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}acetamide](/img/structure/B2799098.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2799101.png)

![Butyl ({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetate](/img/structure/B2799103.png)
![1-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propan-2-one](/img/structure/B2799104.png)




![3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2799113.png)
![6-benzyl-1-ethyl-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2799115.png)


